N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde reacts with 2,4-thiazolidinedione in the presence of anhydrous sodium acetate and acetic acid . This reaction is followed by treatment with α-bromoalkylarylketones, dimethylformamide (DMF), and anhydrous potassium hydroxide to produce the desired thiazolidinone derivative .
Chemical Reactions Analysis
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the thiazolidinone moiety allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can be compared with other thiazolidinone derivatives, such as:
- N-(5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- N-(5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- N-(5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of ethoxy and methoxy groups in this compound contributes to its distinct properties and potential advantages over other derivatives.
Properties
Molecular Formula |
C20H18N2O4S2 |
---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-19(24)22(20(27)28-17)21-18(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,23)/b17-12- |
InChI Key |
AYMGJUVBQWHEQY-ATVHPVEESA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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